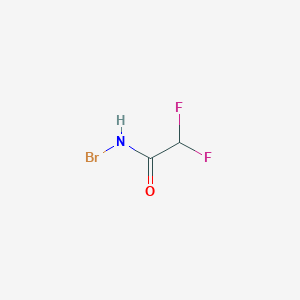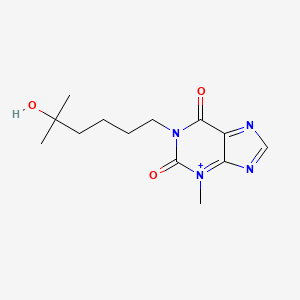
A 81-3138;Hwa138;hwa-138;hwa 138
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Albifylline involves the reaction of specific purine derivatives under controlled conditions. One common synthetic route includes the alkylation of the purine nucleus with appropriate alkyl halides, followed by hydroxylation and methylation steps . Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Albifylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Albifylline into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Albifylline molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cell membrane permeability and cytokine secretion.
Medicine: Explored for its potential to reduce acute lung injury and improve urine clearance in infections.
作用机制
Albifylline exerts its effects primarily by inhibiting cell membrane permeability and modulating cytokine secretion . It targets specific molecular pathways involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 .
相似化合物的比较
Albifylline is similar to other xanthine derivatives such as pentoxifylline and theophylline. it has unique properties that make it distinct:
Pentoxifylline: Both compounds inhibit cytokine production, but Albifylline has been shown to have a longer serum half-life and potentially lower toxicity.
Similar compounds include:
- Pentoxifylline
- Theophylline
- Caffeine
属性
分子式 |
C13H19N4O3+ |
|---|---|
分子量 |
279.31 g/mol |
IUPAC 名称 |
1-(5-hydroxy-5-methylhexyl)-3-methylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C13H19N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3/q+1 |
InChI 键 |
PPGKWBDTKGPCLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCN1C(=O)C2=NC=NC2=[N+](C1=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


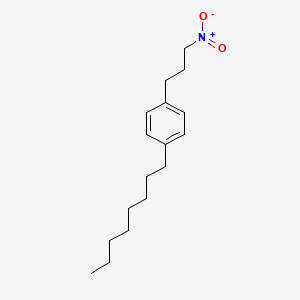
![(3aS,3bR,9bS,11aS)-11a-ethyl-7-methoxy-1H,2H,3H,3aH,3bH,4H,5H,6H,9H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B14791211.png)
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14791219.png)
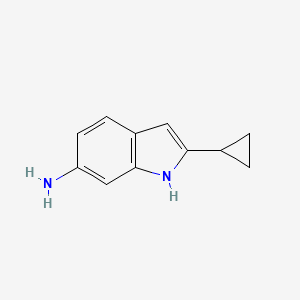
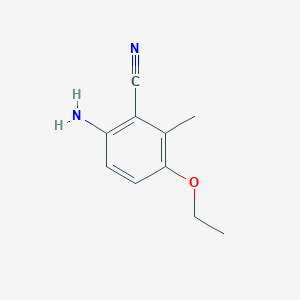
![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)
![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
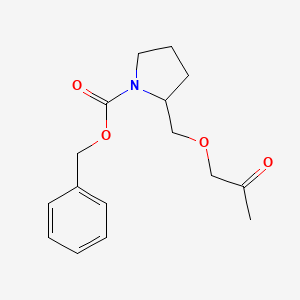
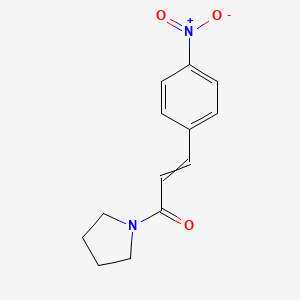
![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
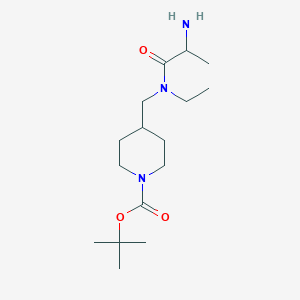
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)
